1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one
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Overview
Description
1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one is a compound that features a pyrrolidine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
The synthesis of 1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one typically involves multi-step reactions. One common synthetic route includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings allow the compound to bind effectively to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often have comparable chemical reactivity and applications.
Pyrrolidin-2-ones: These compounds are structurally related and are used in similar research and industrial applications.
The uniqueness of this compound lies in its combined pyrrolidine and pyridine structure, which provides a versatile scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-pyridin-2-ylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8(14)9-6-12-7-10(9)11-4-2-3-5-13-11/h2-5,9-10,12H,6-7H2,1H3 |
InChI Key |
PVEFFJGLLKPEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CNCC1C2=CC=CC=N2 |
Origin of Product |
United States |
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